ATTO 565 maleimide

Super-Resolution Microscopy Single-Molecule Imaging Photostability

Choose ATTO 565 maleimide for precise, covalent labeling of thiol (-SH) groups on proteins and peptides. This rhodamine-based dye provides high quantum yield and exceptional photostability for reproducible, high-resolution data in dSTORM, STED, PALM, and FRET applications. Its maleimide linker enables site-specific conjugation under mild near-neutral pH (5.5-7.0) to preserve biomolecule activity and integrity. Ensure assay reliability with this validated reagent.

Molecular Formula C38H41ClN4O10
Molecular Weight 749.2 g/mol
Cat. No. B12376779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO 565 maleimide
Molecular FormulaC38H41ClN4O10
Molecular Weight749.2 g/mol
Structural Identifiers
SMILESCCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCN1C(=O)C=CC1=O.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C30H30N2O3.C8H10N2O3.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-6(11)9-4-5-10-7(12)2-3-8(10)13;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-3H,4-5H2,1H3,(H,9,11);(H,2,3,4,5)
InChIKeyZXXQVZZQXPCWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATTO 590 Maleimide: Technical Specifications for Procurement and Assay Development


The compound is the maleimide-functionalized derivative of ATTO 590, a proprietary fluorescent label based on a rhodamine core structure. Characterized by strong absorption, high fluorescence quantum yield, and high thermal and photostability . It is supplied as a reactive dye with a molecular formula of C38H41ClN4O10 and a molecular weight of 749.2 g/mol [1]. As a maleimide derivative, it is specifically designed for selective, covalent conjugation to thiol (-SH) groups on proteins, peptides, or other biomolecules under near-neutral pH conditions .

The Risk of Substituting ATTO 590 Maleimide: Why Photostability and Conjugation Chemistry Are Decisive Factors


While multiple orange-red fluorescent dyes (e.g., Cy3, Alexa Fluor 594) exhibit similar spectral profiles, substitution without quantitative performance validation introduces significant risk to experimental reproducibility. The target compound's combination of a specific maleimide linker with the ATTO 590 fluorophore confers distinct photophysical and chemical properties that are not equivalent to other dye-linker combinations. Key differentiators include the dye's inherent resistance to photobleaching, its high quantum yield in aqueous environments, and the unique reactivity and stability profile of its maleimide group [1]. Direct substitution with a spectrally similar dye can lead to accelerated signal loss during time-lapse imaging, altered conjugate stability, or inconsistent FRET efficiency, thereby compromising the validity of quantitative microscopy and single-molecule assays [2]. The evidence below quantifies these critical differences.

Quantitative Performance Benchmarks: ATTO 590 Maleimide vs. Key Comparators


Superior Photostability Enables Extended Time-Lapse Imaging

ATTO 590 exhibits significantly higher photostability compared to the widely used Cy3 and Alexa Fluor 594 dyes [1]. This property is critical for applications requiring prolonged or repeated excitation, such as time-lapse confocal microscopy and super-resolution techniques like STED and dSTORM, where fluorophore photobleaching is a primary limitation .

Super-Resolution Microscopy Single-Molecule Imaging Photostability

High Molar Extinction Coefficient and Quantum Yield for Sensitive Detection

ATTO 590 demonstrates a high molar extinction coefficient (ε_max) of 120,000 M^-1 cm^-1 and a quantum yield (η_fl) of 80% in aqueous solution . This combination yields exceptional brightness, which is crucial for achieving high signal-to-noise ratios in low-abundance target detection and single-molecule experiments . This performance is comparable to, and in some cases exceeds, that of its direct spectral analog, Alexa Fluor 594, making it a potent alternative .

Fluorescence Spectroscopy Assay Development Brightness

Validated Performance as a FRET Acceptor in Multi-Color Assays

ATTO 590 has been experimentally validated as an effective acceptor in Förster Resonance Energy Transfer (FRET) assays. Its spectral properties (excitation at 594 nm, emission at 624 nm) provide a sufficient Stokes' shift for separation from common donor dyes like ATTO 520 and Alexa Fluor 488 . This is critical for the development of ratiometric biosensors and for studying molecular interactions and conformational changes in real time. Studies have successfully utilized ATTO 590 in FRET pairs to probe protein dynamics and in conjunction with plasmonic nanopores for enhanced energy transfer [1].

FRET Biosensors Multiplexing

Specific Thiol-Reactivity of Maleimide for Site-Selective Bioconjugation

The maleimide functional group of this compound enables highly specific and efficient covalent attachment to thiol (-SH) groups, which are present on cysteine residues in proteins and peptides . This chemistry allows for site-directed labeling, which is essential for generating homogeneous and well-defined bioconjugates for quantitative studies. The optimal pH range for conjugation is 5.5–7.0, which is compatible with maintaining the native structure and activity of many proteins [1]. This contrasts with amine-reactive dyes (e.g., NHS esters), which label lysine residues and N-termini, often resulting in heterogeneous labeling and potential disruption of protein function.

Bioconjugation Protein Labeling Maleimide Chemistry

Narrow Emission Spectrum for Reduced Cross-Talk in Multiplexed Assays

ATTO 590 possesses a narrow emission spectrum with a peak at 622 nm, which is advantageous for minimizing spectral overlap (cross-talk) with other commonly used fluorophores in multiplexed assays . This property allows for cleaner signal separation in techniques like multi-color flow cytometry and fluorescence in situ hybridization (FISH), where resolving distinct cellular populations or genetic loci is paramount. Its spectral profile is well-separated from green dyes like FITC/FAM and far-red dyes like Cy5/ATTO 647N, facilitating 3- or 4-color experiments without the need for complex spectral unmixing algorithms [1].

Flow Cytometry FISH Spectral Unmixing

Validated Application Scenarios for ATTO 590 Maleimide in Advanced Bioimaging and Assay Development


Super-Resolution and Single-Molecule Microscopy (STED, PALM, dSTORM)

The exceptional photostability and high brightness of ATTO 590 maleimide make it an ideal choice for demanding super-resolution techniques. Its resistance to photobleaching allows for the prolonged acquisition of high-density single-molecule localization data required for dSTORM and PALM, while its performance under high-power depletion beams makes it suitable for STED microscopy. Researchers can confidently use it to label and visualize sub-cellular structures and protein complexes at resolutions far beyond the diffraction limit .

Quantitative FRET-Based Biosensor and Protein Interaction Studies

The validated performance of ATTO 590 as a FRET acceptor, particularly in pair with ATTO 520 or similar green donors, enables its use in the design of highly sensitive and quantitative biosensors. It is well-suited for studying real-time protein conformational changes, protein-protein interactions, and monitoring enzymatic activity in live cells or in vitro assays. Its specific maleimide reactivity allows for site-specific attachment to engineered cysteine residues, ensuring a defined and reproducible donor-acceptor distance critical for accurate FRET measurements [1].

High-Content and Multiplexed Flow Cytometry (FACS)

For flow cytometry panels requiring a bright, stable fluorophore in the orange-red channel (e.g., PE-Texas Red equivalent), ATTO 590 maleimide offers a robust solution. Its narrow emission spectrum minimizes spillover into adjacent detectors (e.g., PE-Cy7 or APC), facilitating cleaner population discrimination and reducing the need for aggressive compensation. This makes it valuable for immunophenotyping panels with 3 or more colors, where high resolution and minimal cross-talk are essential for accurate data interpretation [2].

Thiol-Specific Labeling for Targeted Bioconjugation

This compound is the definitive reagent for experiments requiring precise, covalent attachment of a fluorescent reporter to a thiol group. This includes labeling of peptides and proteins containing unique cysteine residues, modifying thiolated oligonucleotides, or creating site-specific antibody-drug conjugates (ADCs) for targeted delivery studies. The ability to perform conjugations under mild, near-neutral pH conditions (5.5-7.0) helps preserve the biological activity and structural integrity of sensitive biomolecules during the labeling process [3].

Technical Documentation Hub

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